molecular formula C6H10O3 B11744303 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-

2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-

Cat. No.: B11744303
M. Wt: 130.14 g/mol
InChI Key: KBLZKAKKJPDYKJ-RFZPGFLSSA-N
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Description

2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- is a chemical compound known for its unique structure and properties. It is a derivative of furanone, a class of organic compounds characterized by a furan ring with a ketone group. The specific configuration of this compound, with a hydroxyethyl group and a dihydro structure, makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the reduction of a precursor compound using asymmetric reduction techniques. For example, the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the ketone, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s furanone ring can participate in various chemical reactions, altering its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole: Similar in structure but with different functional groups.

    5-(1,2-dihydroxyethyl)-2,3,4(5H)-furantrione: Shares the furanone ring but differs in the substituents.

Uniqueness

The unique combination of the furanone ring and the hydroxyethyl group in 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(5R)-5-[(1R)-1-hydroxyethyl]oxolan-2-one

InChI

InChI=1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

KBLZKAKKJPDYKJ-RFZPGFLSSA-N

Isomeric SMILES

C[C@H]([C@H]1CCC(=O)O1)O

Canonical SMILES

CC(C1CCC(=O)O1)O

Origin of Product

United States

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